十八アルキルアミン

概要

説明

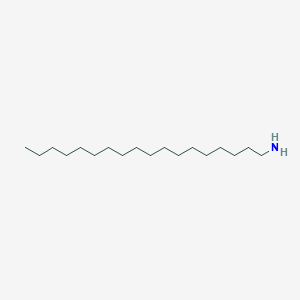

C18H39N . It appears as a white, waxy solid at room temperature and is known for its hydrophobic properties. This compound is widely used in various industrial applications, including as a surfactant, corrosion inhibitor, and in the production of emulsifiers and antistatic agents .

科学的研究の応用

Octadecylamine has a wide range of applications in scientific research:

作用機序

Target of Action

Octadecylamine (ODA) is primarily used to surface functionalize different carbon nanomaterials . It has been found to target the CD44 receptor , which is overexpressed in several different types of cancer cells . The carboxyl of hyaluronic acid (HA), which is part of the hyaluronic acid–octadecylamine (HM) conjugates, is the active group for targeting this receptor .

Mode of Action

ODA interacts with its targets through the formation of HM conjugates. These conjugates are synthesized with varying degrees of substitution (DS), which refers to the number of carboxyl groups present . The interaction of ODA with its targets leads to changes in cellular uptake, with studies showing that both the carboxyl groups and particle size play important roles in this process .

Biochemical Pathways

It is known that oda can be used to prepare butyrylcholinesterase/stearylamine films for use in enzymatic field effect transistor (enfet) based biosensors . This suggests that ODA may have an impact on cholinergic signaling pathways.

Pharmacokinetics

It has been observed that the cellular uptake of hm conjugates, which include oda, is influenced by the ds and particle size . This suggests that these factors may also influence the bioavailability of ODA.

Result of Action

The primary result of ODA’s action is its ability to enhance the cellular uptake of drug-loaded HM micelles . For instance, doxorubicin (DOX)-loaded HM micelles with a DS of 23% exhibited optimal enhanced anticancer activity . This suggests that ODA can be used to improve the efficacy of drug delivery systems.

Action Environment

The action of ODA can be influenced by environmental factors. For example, the stability of DOX-loaded HM micelles was found to be good in fetal bovine serum , indicating that the biological environment can impact the stability and efficacy of ODA.

生化学分析

Biochemical Properties

In biochemical reactions, Octadecylamine has been used to modify the surface of microcrystalline cellulose (MCC) to produce organophilic cellulose nanocrystals (CNC-ODA) . The surface modification of MCC was achieved by simple chemical oxidation followed by citric acid esterification and amidation reactions .

Cellular Effects

It has been used to stabilize liposomes, which are used as delivery systems for bioactive compounds . These liposomes can interact with cells and potentially influence cell function.

Molecular Mechanism

The molecular mechanism of Octadecylamine is related to its ability to modify surfaces and stabilize structures. For example, in the case of cellulose modification, Octadecylamine is grafted onto the surface of cellulose nanocrystals, changing their properties .

Temporal Effects in Laboratory Settings

In laboratory settings, Octadecylamine-modified cellulose nanocrystals showed improved thermal stability compared to unmodified MCC . This suggests that Octadecylamine can enhance the stability of the structures it modifies over time.

準備方法

Synthetic Routes and Reaction Conditions: Octadecylamine can be synthesized through the hydrogenation of nitriles derived from stearic acid. The reaction typically involves the following steps:

Nitrile Formation: Stearic acid is converted to stearonitrile through a dehydration reaction.

Hydrogenation: Stearonitrile is then hydrogenated in the presence of a catalyst, such as nickel or cobalt, to produce octadecylamine.

Industrial Production Methods: In industrial settings, octadecylamine is produced on a large scale using similar methods. The process involves the continuous hydrogenation of stearonitrile in high-pressure reactors. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified through distillation and crystallization .

化学反応の分析

Types of Reactions: Octadecylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form octadecanal or octadecanoic acid.

Reduction: It can be reduced to form octadecane.

Substitution: It can participate in nucleophilic substitution reactions to form derivatives such as octadecyl chloride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus trichloride are used for substitution reactions.

Major Products:

Oxidation: Octadecanal, octadecanoic acid.

Reduction: Octadecane.

Substitution: Octadecyl chloride.

類似化合物との比較

Hexadecylamine (C16H35N): Similar to octadecylamine but with a shorter carbon chain, leading to slightly different physical properties and applications.

Dodecylamine (C12H27N): Another long-chain amine with a shorter carbon chain, used in similar applications but with different hydrophobicity and reactivity.

Oleylamine (C18H37N): An unsaturated long-chain amine with similar applications but different reactivity due to the presence of a double bond.

Uniqueness of Octadecylamine: Octadecylamine’s longer carbon chain provides enhanced hydrophobicity and stability compared to shorter-chain amines. Its unique properties make it particularly effective in applications requiring strong hydrophobic interactions and surface modifications .

生物活性

Octadecylamine (ODA), a long-chain primary amine with the chemical formula C18H39N, has garnered attention in various fields, including materials science, biochemistry, and pharmacology. This article explores the biological activity of octadecylamine, focusing on its toxicity, potential applications in gene delivery, and its effects on human health and the environment.

Octadecylamine is characterized by its hydrophobic nature due to the long hydrocarbon chain. It is commonly used as a surfactant and in the formulation of self-assembled monolayers. Its unique properties allow it to interact with biological membranes and cellular components, making it a candidate for various applications in biotechnology.

Toxicological Profile

Acute Toxicity

The acute toxicity of octadecylamine has been assessed through various studies. The LD50 values indicate that ODA is moderately toxic. For instance, studies have shown that the oral LD50 for related compounds ranges from 400 to 10,000 mg/kg, suggesting that ODA falls within a similar toxicity range . Skin contact may lead to irritation and sensitization reactions, with symptoms including redness, swelling, and vesicle formation .

Chronic Effects

Long-term exposure to octadecylamine can result in cumulative health effects. Chronic inhalation may lead to respiratory issues such as bronchial irritation and pneumoconiosis due to dust accumulation in the lungs . Dermatitis and conjunctivitis are also potential outcomes of prolonged skin exposure .

Biological Applications

Gene Delivery Systems

Recent research has highlighted the use of octadecylamine in gene delivery via solid lipid nanoparticles (SLNs). A study demonstrated that octadecylamine-based nanoparticles could effectively deliver genetic material into induced pluripotent stem cells (iPSCs), enhancing reprogramming efficiency . This application showcases ODA's potential in therapeutic contexts, particularly in regenerative medicine.

Soil Modification

Octadecylamine has been utilized as a water-repellent agent in soil engineering. Research indicates that modifying expansive soils with ODA significantly reduces their swelling capacity and enhances stability under varying moisture conditions . The optimal concentration found was 0.8% by mass, leading to a marked decrease in expansion rates under load .

Case Study 1: Gene Delivery via Octadecylamine Nanoparticles

- Objective : To assess the efficacy of octadecylamine-based nanoparticles for gene delivery.

- Findings : The study reported successful transfection rates in iPSCs with minimal cytotoxicity. The nanoparticles facilitated efficient uptake of plasmid DNA, indicating a promising method for genetic therapies.

Case Study 2: Soil Stability Enhancement

- Objective : To evaluate the impact of octadecylamine on expansive soil properties.

- Findings : The incorporation of ODA reduced the free swelling rate by up to 42% at optimal concentrations. The study concluded that ODA significantly enhances soil stability and reduces water permeability.

Environmental Impact

Octadecylamine is classified as a marine pollutant and poses risks to aquatic life. Its presence in water bodies can lead to long-term adverse effects on ecosystems due to its toxicity to aquatic organisms . Therefore, careful handling and disposal are crucial to mitigate environmental risks.

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | C18H39N |

| Acute Toxicity (LD50) | 400 - 10,000 mg/kg (moderately toxic) |

| Chronic Effects | Respiratory issues, dermatitis, conjunctivitis |

| Gene Delivery Efficacy | Effective in delivering genetic material into iPSCs |

| Soil Modification Impact | Reduces swelling rates by up to 42% at optimal concentrations |

| Environmental Risks | Toxic to aquatic organisms; classified as a marine pollutant |

特性

IUPAC Name |

octadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYJJPSVUYRZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-08-0 (hydrochloride) | |

| Record name | Octadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025801 | |

| Record name | 1-Octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

300 °F (NTP, 1992), 148 °C c.c. | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³ | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000438 [mmHg] | |

| Record name | Octadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-30-1, 61788-45-2 | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, hydrogenated tallow alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, hydrogenated tallow alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFV58UNY7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Octadecylamine interacts with its target through a variety of mechanisms depending on the specific application. For example, as a corrosion inhibitor, octadecylamine adsorbs onto metal surfaces, forming a protective layer that prevents corrosive agents from reaching the metal. [] This adsorption is often described by the Langmuir adsorption isotherm. [] In other applications, octadecylamine can intercalate between the layers of materials like montmorillonite clay, expanding the interlayer spacing and altering the material's properties. [, ] This intercalation is driven by electrostatic interactions between the positively charged amine group of octadecylamine and the negatively charged surfaces of the clay. []

A: * Molecular Formula: C18H39N* Molecular Weight: 269.52 g/mol* Spectroscopic Data: * FTIR: Characteristic peaks for N-H stretching (3300-3500 cm-1) and C-H stretching (2800-3000 cm-1) are observed. [, , , ] * NMR: Provides information about the hydrogen environments in the molecule. []

A: Octadecylamine exhibits compatibility with various materials, including polymers, clays, and metals, making it suitable for diverse applications. [, , , , ] * Polymers: Improves the dispersion of graphene oxide in polybutylene succinate, enhancing mechanical and thermal properties. []* Clays: Modifies montmorillonite clay, increasing its interlayer spacing and hydrophobicity, suitable for removing pesticides from water and as fillers in polymer nanocomposites. [, , ]* Metals: Acts as a corrosion inhibitor for mild steel in acidic environments by forming a protective layer on the metal surface. []* Stability: * Exhibits thermal stability up to a certain temperature, beyond which it degrades. [, ] * Its stability can be affected by factors like pH, temperature, and the presence of other chemicals. [, , ]

A: While octadecylamine is not primarily known for its catalytic properties, it can play a role in influencing reaction pathways and product selectivity. For instance, in the controlled crystallization of BaF2, octadecylamine monolayers promote the formation of (100)-oriented crystals, highlighting its influence on crystal growth. []

ANone: While the provided research excerpts do not explicitly mention computational studies on octadecylamine itself, such techniques could be applied to investigate its interactions with different materials and predict its behavior in various applications.

A: The long alkyl chain of octadecylamine contributes to its hydrophobic nature, impacting its interactions with surfaces and its ability to modify material properties. [, , , ] Modifications to the amine group, such as substitution or protonation, can alter its charge and influence its interactions with other molecules or surfaces. [, , ]

A: Octadecylamine's stability can be influenced by factors like pH, temperature, and the presence of other chemicals. [, ] Research indicates that octadecylamine effectively protects generating sets from corrosion, maintaining steam-water quality. [] Formulation strategies may involve incorporating stabilizers or encapsulating the compound to enhance its stability and control its release in specific applications.

ANone: The provided research excerpts primarily focus on the scientific aspects of octadecylamine and do not delve into specific SHE regulations. It's crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on safe handling, storage, and disposal of octadecylamine.

ANone: Research on octadecylamine spans across various disciplines, including:

- Materials Science & Engineering: Exploiting its properties for modifying clays, enhancing polymer nanocomposites, and creating hydrophobic surfaces. [, , ]

- Chemistry: Investigating its synthesis, surface interactions, and influence on crystallization processes. [, , , ]

- Environmental Science: Exploring its potential for removing pollutants like pesticides from water. []

- Engineering & Industrial Applications: Utilizing it as a corrosion inhibitor in various industrial settings. [, , ]

ANone: While not extensively discussed in the provided research, octadecylamine's environmental impact and degradation pathways require careful consideration. Research on its potential ecotoxicological effects and strategies to mitigate any negative impacts, such as biodegradation or efficient removal from wastewater, are crucial for its sustainable use.

ANone: While not the primary focus of the provided research, understanding the biocompatibility and biodegradability of octadecylamine is essential, especially for applications involving biological systems or those with potential environmental exposure. Further research on its interaction with biological systems and its degradation pathways is necessary to assess its long-term safety and environmental impact.

ANone: Several alternatives to octadecylamine exist depending on the specific application, each with its own performance characteristics, cost implications, and environmental impact. For instance:

ANone: A wide range of research infrastructure and resources support the study of octadecylamine and its applications, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。